molecular formula C19H21BrN2O2 B4078609 3-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1-(piperazin-1-yl)propan-1-one

3-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1-(piperazin-1-yl)propan-1-one

Cat. No.: B4078609
M. Wt: 389.3 g/mol
InChI Key: WRUQAGHWILNPLR-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1-(piperazin-1-yl)propan-1-one is a complex organic compound that features a brominated phenol group, a phenyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1-(piperazin-1-yl)propan-1-one typically involves multiple steps:

    Bromination: The starting material, 2-hydroxyacetophenone, undergoes bromination to introduce the bromine atom at the 5-position.

    Aldol Condensation: The brominated product is then subjected to aldol condensation with benzaldehyde to form the corresponding α,β-unsaturated ketone.

    Michael Addition: The α,β-unsaturated ketone undergoes Michael addition with piperazine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of a quinone derivative.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1-(piperazin-1-yl)propan-1-one has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting neurological disorders.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1-(piperazin-1-yl)propan-1-one is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to the observed biological effects. The brominated phenol group and the piperazine moiety are likely crucial for its activity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Hydroxyphenyl)-3-phenyl-1-(piperazin-1-yl)propan-1-one: Lacks the bromine atom, potentially altering its biological activity.

    3-(5-Chloro-2-hydroxyphenyl)-3-phenyl-1-(piperazin-1-yl)propan-1-one: Substitution of bromine with chlorine may affect its reactivity and potency.

    3-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1-(morpholin-1-yl)propan-1-one: Replacement of piperazine with morpholine could change its pharmacological profile.

Uniqueness

The presence of the bromine atom and the piperazine moiety in 3-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1-(piperazin-1-yl)propan-1-one distinguishes it from similar compounds, potentially enhancing its biological activity and making it a valuable compound for further research.

Properties

IUPAC Name

3-(5-bromo-2-hydroxyphenyl)-3-phenyl-1-piperazin-1-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O2/c20-15-6-7-18(23)17(12-15)16(14-4-2-1-3-5-14)13-19(24)22-10-8-21-9-11-22/h1-7,12,16,21,23H,8-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUQAGHWILNPLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)CC(C2=CC=CC=C2)C3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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